Msh, 4-nle-alpha-

Description

Overview of Alpha-Melanocyte-Stimulating Hormone (α-MSH) and its Physiological Significance

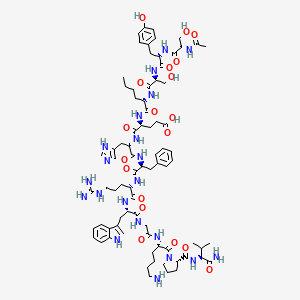

Alpha-melanocyte-stimulating hormone (α-MSH) is an endogenous tridecapeptide, meaning it is composed of 13 amino acids, with the sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2. wikipedia.org It belongs to the melanocortin family of peptide hormones and neuropeptides. wikipedia.org As its name suggests, α-MSH is a key regulator of melanogenesis, the process responsible for skin and hair pigmentation. wikipedia.org However, its physiological significance extends far beyond pigmentation.

Research has revealed that α-MSH plays a crucial role in a wide array of biological processes, including:

Energy Homeostasis and Appetite Regulation: α-MSH acts as an anorexigenic peptide in the central nervous system, meaning it suppresses appetite and reduces food intake while increasing energy expenditure. karger.com It exerts these effects by acting on melanocortin receptors in the hypothalamus. karger.comtaylorandfrancis.com

Anti-inflammatory and Immunomodulatory Effects: α-MSH possesses potent anti-inflammatory properties, capable of counteracting the effects of pro-inflammatory cytokines. taylorandfrancis.comconicet.gov.ar

Sexual Behavior and Function: The hormone is involved in modulating sexual activity. wikipedia.org

Neuroprotection: It offers protection against cellular damage, such as that caused by ischemia and reperfusion injury. wikipedia.org

Bone Metabolism: Evidence suggests that α-MSH may have a direct impact on the skeleton. physiology.org

α-MSH exerts its diverse effects by binding to and activating a family of five G protein-coupled receptors known as melanocortin receptors (MC1R through MC5R). conicet.gov.ar The hormone is a non-selective agonist, meaning it can activate multiple receptor subtypes, with varying affinities. For instance, it binds with high affinity to MC1R, which is primarily responsible for its pigmentary effects, and also interacts with MC3R and MC4R to regulate appetite and metabolism. wikipedia.org

Rationale for the Development of α-MSH Analogs in Research

Despite the broad physiological importance of α-MSH, its direct use in research and potential therapeutic applications is limited by certain inherent characteristics. This has driven the development of synthetic α-MSH analogs, which are modified versions of the natural peptide. The primary goals behind creating these analogs are to enhance their enzymatic stability and to modify their receptor binding affinity and potency profiles.

A significant drawback of natural α-MSH is its susceptibility to rapid degradation by enzymes in the body, leading to a very short half-life. nih.govresearchgate.net This rapid breakdown limits its effectiveness in experimental and clinical settings. To overcome this, researchers have focused on creating analogs that are more resistant to enzymatic degradation.

A key strategy has been the substitution of specific amino acids in the α-MSH sequence with unnatural ones. For example, the substitution of Methionine at position 4 with Norleucine (Nle) and Phenylalanine at position 7 with its D-isomer (D-Phe) has been shown to produce an analog with prolonged biological activity due to its resistance to enzymatic degradation. nih.govnih.gov Studies have demonstrated that such analogs are significantly more stable in the presence of serum enzymes compared to the native α-MSH. nih.gov

The development of synthetic analogs also aims to alter their interaction with melanocortin receptors. By modifying the peptide's structure, researchers can create molecules with increased affinity for specific receptor subtypes or with a broader or more selective profile.

For instance, the analog [Nle4, D-Phe7]-α-MSH, also known as NDP-MSH, not only exhibits enhanced stability but also demonstrates dramatically increased biological activity and potency compared to native α-MSH. nih.gov This particular analog is a highly potent agonist at several melanocortin receptors, with Ki values of 0.085, 0.4, 3.8, and 5.1 nM for MC1, MC3, MC4, and MC5 receptors, respectively. rndsystems.com The development of such potent and selective analogs is crucial for dissecting the specific roles of each melanocortin receptor subtype in various physiological processes.

Research Findings on MSH, 4-Nle-alpha-

The synthetic analog MSH, 4-Nle-alpha-, also referred to as [Nle4]-α-MSH, is a modified version of the native α-melanocyte-stimulating hormone where the methionine residue at the fourth position is replaced by norleucine. This substitution is a key strategy employed in the design of more stable and potent melanocortin receptor agonists.

Research has shown that [Nle4]-α-MSH, when subjected to heat-alkali treatment, exhibits prolonged biological activity, similar to the native hormone treated in the same manner. nih.gov This observation was a crucial step in understanding how to engineer more stable analogs. Further studies have demonstrated that [Nle4]-α-MSH is a potent melanotropin. nih.govnih.gov

The following table summarizes the binding affinities of various melanocortin peptides, including an analog featuring the Nle4 substitution, to the human melanocortin 4 receptor (hMC4R).

| Compound | Kd (nmol/l) for hMC4R |

| [Nle4, D-Phe7] α-MSH | Not specified |

| [Nle4]-α-MSH | > [Nle4, D-Phe7] α-MSH |

| β-MSH | > [Nle4]-α-MSH |

| desacetyl-α-MSH | > β-MSH |

| α-MSH | > desacetyl-α-MSH |

| ACTH (1-39) | > α-MSH |

| ACTH (4-10) | > ACTH (1-39) |

| γ1-MSH | > ACTH (4-10) |

| γ2-MSH | > γ1-MSH |

| Data from a study characterizing the human melanocortin 4 receptor. nih.gov |

The development of analogs like MSH, 4-Nle-alpha- has been instrumental in advancing our understanding of the structure-activity relationships of melanotropins and has paved the way for the creation of even more potent and stable compounds for research purposes. pnas.org

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHFGYDRQSXQEB-PWPYQVNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H111N21O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215176 | |

| Record name | Msh, 4-nle-alpha- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1646.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64887-70-3 | |

| Record name | Msh, 4-nle-alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064887703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Msh, 4-nle-alpha- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Structural Analysis of Nle4,d Phe7 α Msh

Methodologies for Peptide Synthesis

The synthesis of [Nle4,D-Phe7]-α-MSH and other melanocortin analogs is predominantly achieved through solid-phase peptide synthesis (SPPS). researchgate.netibict.brnih.gov This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing synthetic peptides like [Nle4,D-Phe7]-α-MSH. researchgate.netnih.gov This technique involves anchoring the C-terminal amino acid to an insoluble polymer resin. The synthesis then proceeds by the sequential addition of protected amino acids. Each cycle consists of deprotection of the N-terminal amine, washing, coupling of the next protected amino acid, and another washing step.

Two primary SPPS chemistries are commonly employed: Fmoc/tBu and Boc/Bzl. ibict.br

Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy: This approach uses a base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based groups for side-chain protection. acs.org The Fmoc group is typically removed using a piperidine (B6355638) solution. acs.org

Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy: This method utilizes an acid-labile Boc group for Nα-protection and benzyl-based groups for side-chain protection, which require a strong acid like hydrofluoric acid for final cleavage. ibict.br

For certain complex syntheses, such as those involving on-resin cyclization, the choice of strategy can significantly impact the success and yield of the final peptide. ibict.br Following the complete assembly of the peptide chain, the peptide is cleaved from the resin and all protecting groups are removed, typically using a strong acid cocktail like trifluoroacetic acid (TFA). acs.org The crude peptide is then purified, often by reversed-phase high-performance liquid chromatography (RP-HPLC). acs.org

Design Principles of Amino Acid Substitutions

The enhanced properties of [Nle4,D-Phe7]-α-MSH are a direct result of deliberate and strategic amino acid substitutions at key positions in the native α-MSH sequence. mdpi.commdpi.com These modifications were designed to overcome the limitations of the natural hormone, such as its susceptibility to enzymatic degradation and oxidation. mdpi.commdpi.com

In the native α-MSH sequence, the fourth amino acid is methionine (Met). mdpi.com The sulfur-containing side chain of methionine is prone to oxidation, which can inactivate the peptide. mdpi.comnih.gov To circumvent this, norleucine (Nle), a non-proteinogenic amino acid, is substituted at this position. mdpi.commdpi.com Nle is isosteric to methionine, meaning it has a similar shape and size, but its aliphatic side chain is chemically stable and not susceptible to oxidation. mdpi.comnih.gov This substitution was found to confer resistance to oxidative inactivation while increasing the peptide's potency. nih.gov

The seventh position of α-MSH is occupied by L-phenylalanine (L-Phe). mdpi.com Research into the effects of heat and alkali treatment on α-MSH revealed that partial racemization at the phenylalanine position led to prolonged biological activity. nih.gov This observation prompted the intentional synthesis of an analog with a D-amino acid at this position. The substitution of the naturally occurring L-phenylalanine with its stereoisomer, D-phenylalanine (D-Phe), at position 7 is a critical modification. mdpi.comnih.gov This stereochemical inversion significantly increases the peptide's resistance to enzymatic degradation by serum enzymes. mdpi.comnih.gov The introduction of the D-amino acid disrupts the peptide's conformation in a way that makes it a poor substrate for proteases, thereby extending its biological half-life and activity. nih.govmdpi.com The combination of the Nle4 and D-Phe7 substitutions results in a superpotent analog with remarkably prolonged biological effects. nih.govnih.gov

Norleucine at Position 4 (Nle4) for Methionine Replacement

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as [Nle4,D-Phe7]-α-MSH, relates to its biological activity. These studies have been instrumental in identifying the key components of melanocortin peptides required for receptor binding and activation.

Extensive SAR studies on α-MSH and its analogs have identified a core tetrapeptide sequence, His-Phe-Arg-Trp, as the primary pharmacophore. mdpi.comnih.govacs.org This sequence, corresponding to positions 6 through 9 in α-MSH, is highly conserved across different melanocortin peptides and is considered essential for receptor recognition and signal transduction. mdpi.commdpi.com It is often referred to as the "message" sequence, as it is primarily responsible for the biological activity of the hormone. researchgate.net

Impact of N-terminal and C-terminal Modifications

The synthetic analogue [Nle4,D-Phe7]-α-MSH incorporates specific chemical modifications at both its N-terminus and C-terminus that are critical to its enhanced biological activity and stability compared to the native α-melanocyte-stimulating hormone (α-MSH). The peptide's sequence is Ac-Ser-Tyr-Ser-Nle-Glu-His-D-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2, indicating an acetylation at the N-terminal serine and an amidation at the C-terminal valine. genscript.com

These terminal modifications play a significant role in the peptide's function. N-terminal acetylation and C-terminal amidation are common strategies in peptide drug design to increase metabolic stability. lifetein.commdpi.com By neutralizing the terminal charges, these modifications make the peptide more closely resemble a native protein, which can enhance its ability to interact with receptors and resist degradation by enzymes like aminopeptidases and carboxypeptidases. lifetein.commdpi.com This increased stability is a key factor in the prolonged biological activity observed with [Nle4,D-Phe7]-α-MSH. nih.gov

The N-terminal acetyl group, in particular, influences receptor selectivity. Studies on α-MSH and its analogues have shown that the presence or absence of this acetyl group can alter the binding affinity for different melanocortin receptor (MC-R) subtypes. For example, desacetyl-α-MSH, which lacks the N-terminal acetyl group, exhibits lower affinity for the MC1 receptor but a higher affinity for the MC3 receptor compared to the acetylated form. bioscientifica.com This suggests that the N-terminal acetylation of [Nle4,D-Phe7]-α-MSH is a crucial determinant of its specific receptor interaction profile.

Modifications involving the addition of charged groups to either terminus have also been explored to alter the pharmacokinetic properties of α-MSH analogues, particularly for applications in melanoma targeting. Research has demonstrated that the location of these charges is critical. In one study, introducing negative charges to the N-terminal region of a DOTA-conjugated α-MSH analogue resulted in a more favorable tumor-to-kidney ratio, a key parameter for radiopharmaceuticals. frontiersin.org Conversely, adding two negative charges via aspartic acid residues to the C-terminus of a similar peptide led to a significant, more than 10-fold, decrease in its affinity for the MC1R. frontiersin.org These findings underscore the sensitivity of receptor interaction to C-terminal modifications.

| Modification | Impact on Peptide Properties | Reference |

|---|---|---|

| N-terminal Acetylation | Increases metabolic stability; Increases affinity for MC1R; Decreases affinity for MC3R. | lifetein.commdpi.combioscientifica.com |

| C-terminal Amidation | Increases metabolic stability and resistance to enzymatic degradation. | lifetein.commdpi.com |

| Addition of N-terminal Negative Charges (e.g., DOTA-Phospho-MSH) | Can improve biodistribution (e.g., tumor-to-kidney ratio) without significantly compromising receptor affinity. | frontiersin.org |

| Addition of C-terminal Negative Charges (e.g., D-Asp-D-Asp) | Can significantly decrease MC1R binding affinity. | frontiersin.org |

Conformational Dynamics and Receptor Recognition

The remarkable potency and prolonged action of [Nle4,D-Phe7]-α-MSH are intrinsically linked to its conformational properties and its specific interactions with melanocortin receptors. The central amino acid sequence His-Phe-Arg-Trp is widely recognized as the core pharmacophore essential for melanocortin receptor recognition and activation. mdpi.comitn.pt The substitutions at positions 4 (Met to Nle) and 7 (L-Phe to D-Phe) in [Nle4,D-Phe7]-α-MSH are pivotal for its enhanced stability and potency.

The molecular basis of receptor recognition has been elucidated through site-directed mutagenesis studies of the human melanocortin 1 receptor (hMC1R). These experiments have identified several receptor residues that are critical for the binding of [Nle4,D-Phe7]-α-MSH. nih.gov Specifically, acidic residues such as Glutamic acid (Glu) at position 94 in the second transmembrane domain (TM2) and Aspartic acid (Asp) at positions 117 and 121 in TM3 are vital for ligand-receptor interactions. nih.gov Furthermore, aromatic residues within the receptor, including Phenylalanine (Phe) at positions 175, 196, and 257, also participate in binding, likely through aromatic-aromatic interactions with the peptide's Phe and Trp residues. nih.gov These interactions collectively create a high-affinity binding pocket for the peptide. The slow dissociation of [Nle4,D-Phe7]-α-MSH from the MC1R is another factor contributing to its prolonged biological activity.

| Entity | Key Residues/Sequence | Role in Interaction | Reference |

|---|---|---|---|

| [Nle4,D-Phe7]-α-MSH | His-Phe-Arg-Trp | Core pharmacophore for receptor binding and activation. | mdpi.comitn.pt |

| [Nle4,D-Phe7]-α-MSH | D-Phe7 | Enhances potency; promotes a turn-like conformation involving His6 and Arg8. | cas.cz |

| Human MC1 Receptor | Glu94 (TM2) | Crucial for ligand binding and potency. | nih.gov |

| Human MC1 Receptor | Asp117, Asp121 (TM3) | Important for ligand binding, potency, and receptor activation. | nih.gov |

| Human MC1 Receptor | Phe175, Phe196, Phe257 | Participate in aromatic-aromatic interactions with the ligand. | nih.gov |

Melanocortin Receptor Pharmacology

Agonistic Profile at Melanocortin Receptor Subtypes

The compound exhibits a broad-spectrum agonistic profile, activating multiple melanocortin receptor subtypes, which leads to a variety of cellular responses.

Activation of the MC1 receptor by [Nle⁴, D-Phe⁷]-α-MSH initiates a signaling cascade involving the production of intracellular cyclic AMP (cAMP). mdpi.com This, in turn, activates protein kinases A and C, leading to the activation of the MAPK and JAK-STAT pathways. mdpi.com In melanocytes, this activation stimulates the expression of microphthalmia transcription factor (MITF), which subsequently induces the production of enzymes necessary for eumelanin (B1172464) synthesis. mdpi.com Studies have shown that [Nle⁴, D-Phe⁷]-α-MSH induces tyrosinase activity in mouse melanoma cells and reorganizes the actin stress fiber cytoskeleton in human melanocytes, which is associated with increased adhesion to fibronectin. caymanchem.comnih.gov

[Nle⁴, D-Phe⁷]-α-MSH acts as an agonist at the MC3 receptor, a receptor subtype also found in the central nervous system and peripheral tissues. frontiersin.org The activation of MC3R is implicated in the regulation of inflammatory and immune responses. genscript.com Like other melanocortin receptors, MC3R activation by agonists leads to an increase in adenylate cyclase activity and cAMP accumulation. frontiersin.org

The MC4 receptor, predominantly expressed in the brain, is a key mediator of the central effects of melanocortins, including appetite regulation and anti-inflammatory responses. plos.orgkarger.com [Nle⁴, D-Phe⁷]-α-MSH is a potent agonist of MC4R. frontiersin.org Its activation of MC4R has been shown to induce the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. plos.org In astrocytes, the only cell type in the rat brain to express MC4R, this activation leads to increased expression of brain-derived neurotrophic factor (BDNF) through the cAMP-PKA-CREB and ERK-RSK-cFos pathways. conicet.gov.ar Furthermore, [Nle⁴, D-Phe⁷]-α-MSH has been observed to inhibit inflammatory responses mediated by Toll-like receptors in microglial cells through MC4R. plos.org

[Nle⁴, D-Phe⁷]-α-MSH is also a potent agonist for the MC5 receptor. nih.gov This receptor subtype is expressed in various peripheral tissues, including skeletal muscle and exocrine glands. mdpi.com The binding of agonists to MC5R activates the PKA and ERK1/2 signaling pathways. researchgate.net Research indicates that the selectivity of [Nle⁴, D-Phe⁷]-α-MSH for MC5R may be higher than for MC1R, MC3R, and MC4R. nih.gov

MC4 Receptor (MC4R) Activation

Quantitative Assessment of Receptor Binding Affinities and Potencies

The interaction of [Nle⁴, D-Phe⁷]-α-MSH with melanocortin receptors has been quantified through various experimental assays.

Competitive binding assays are crucial for determining the binding affinity of a ligand to its receptor. In these assays, a radiolabeled ligand, such as ¹²⁵I-[Nle⁴, D-Phe⁷]-α-MSH, is used to compete with unlabeled ligands for binding to cells expressing the target receptor. thno.orgfrontiersin.org The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC₅₀ value. The inhibition constant (Ki) can then be calculated from the IC₅₀ value.

Studies using this method have provided quantitative data on the binding affinities of [Nle⁴, D-Phe⁷]-α-MSH for different melanocortin receptor subtypes. For instance, Ki values have been reported to be 0.085 nM for MC1R, 0.4 nM for MC3R, 3.8 nM for MC4R, and 5.1 nM for MC5R. In another study, the radioligand was found to bind to a single saturable site on cells expressing the human MC4 receptor with a Kd of 3.84 ± 0.57 nmol/l. nih.gov Research on human melanoma cells showed that [Nle⁴, D-Phe⁷]-α-MSH displayed a threefold higher affinity than α-MSH. aacrjournals.org

Receptor Binding Affinities of [Nle⁴, D-Phe⁷]-α-MSH

| Receptor Subtype | Ki (nM) |

|---|---|

| MC1R | 0.085 |

| MC3R | 0.4 |

| MC4R | 3.8 |

| MC5R | 5.1 |

Competitive Binding Assays

Receptor Heterogeneity and Functional Selectivity

The melanocortin system is characterized by the presence of five distinct receptor subtypes (MC1R through MC5R), which are expressed in various tissues and mediate a wide range of physiological effects. This receptor heterogeneity allows for the differential regulation of biological processes. Ligands that can selectively target one receptor subtype over others are valuable tools for research and potential therapeutic development.

While the substitution of methionine with norleucine in [Nle⁴]-α-MSH enhances potency at MC1R-mediated assays, detailed investigations into its binding affinity and functional selectivity across the full spectrum of melanocortin receptors are not as extensively documented as for other analogs. Much of the research on receptor selectivity has focused on more complex derivatives, such as the highly potent and stable analog [Nle⁴,D-Phe⁷]-α-MSH (NDP-MSH). tocris.com For instance, NDP-MSH is known to be a potent agonist at MC1, MC3, MC4, and MC5 receptors, possessing nanomolar efficacies. genscript.com

Studies on receptor mutants have revealed that different ligands can have distinct binding epitopes even within the same receptor. For example, mutations in the human MC1R can dramatically reduce the binding affinity of α-MSH without affecting the binding of its stereoisomer, [Nle⁴, D-Phe⁷]-α-MSH. nih.gov This highlights the molecular complexity of ligand-receptor interactions. However, specific data detailing the binding profile and functional selectivity of [Nle⁴]-α-MSH at MC3R, MC4R, and MC5R are limited in the available literature, which has prioritized the characterization of more stable or potent compounds like NDP-MSH and various cyclic analogs. nih.gov

Intracellular Signaling Mechanisms and Cellular Responses

G-Protein Coupled Receptor (GPCR) Transduction Pathways

The binding of NDP-MSH to melanocortin receptors, particularly MC1R, MC3R, MC4R, and MC5R, triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. This initiates a series of downstream signaling events, with the canonical pathway involving the activation of adenylate cyclase.

Upon NDP-MSH binding, the activated G-protein, typically the stimulatory G-protein Gαs, stimulates the activity of adenylate cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. Studies have demonstrated that NDP-MSH is a potent stimulator of cAMP accumulation in various cell types expressing melanocortin receptors. For instance, in human melanocytes, NDP-MSH treatment leads to a significant increase in intracellular cAMP levels, which is a key step in melanogenesis.

The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream target proteins on serine and threonine residues, thereby modulating their activity. The activation of PKA is a critical event in mediating many of the effects of NDP-MSH, including the regulation of gene expression and metabolic processes.

Activation of Adenylate Cyclase (AC) and Cyclic AMP (cAMP) Generation

Mitogen-Activated Protein Kinase (MAPK) Cascades

In addition to the canonical cAMP/PKA pathway, NDP-MSH can also activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are involved in regulating a wide range of cellular processes, including cell proliferation, differentiation, and survival.

One of the key MAPK pathways activated by NDP-MSH is the Extracellular Signal-Regulated Kinase (ERK) pathway. The phosphorylation and subsequent activation of ERK1 and ERK2 (ERK1/2) have been observed in response to NDP-MSH in various cell types. This activation can occur through both cAMP-dependent and independent mechanisms. The phosphorylated ERK1/2 can then translocate to the nucleus to regulate the activity of transcription factors.

A downstream consequence of MAPK pathway activation, particularly the ERK1/2 cascade, is the induction of the immediate early gene cFos. The protein product of this gene, c-Fos, is a component of the AP-1 transcription factor complex, which plays a role in regulating the expression of genes involved in cell growth and differentiation. The induction of cFos expression serves as a marker for neuronal activation and has been observed in response to NDP-MSH in the central nervous system.

Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Involvement

Evidence also suggests the involvement of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway in the cellular response to NDP-MSH. The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism. While the exact mechanisms of its activation by NDP-MSH are still under investigation, it is thought to contribute to the diverse physiological effects of this synthetic melanocortin analog.

Regulation of Downstream Gene Expression

The binding of NDP-MSH to its receptors, primarily the melanocortin-1 receptor (MC1R) and melanocortin-4 receptor (MC4R), initiates signaling cascades that culminate in the modulation of a diverse array of downstream genes. This regulation is highly cell-type-specific and dependent on the complement of receptors and signaling molecules present.

In immune cells, particularly dendritic cells (DCs), NDP-MSH treatment leads to the downregulation of genes crucial for T-cell stimulation. Research has shown a reduction in the surface expression, and consequently the gene expression, of the co-stimulatory molecule CD86 (B7.2), the adhesion molecule ICAM-1 (CD54), and the antigen-presenting molecule CD1a. nih.govnih.govnih.gov This effect is mediated, at least in part, through the extracellular signal-regulated kinase (ERK) 1 and 2 pathway. nih.govnih.govnih.gov

In the central nervous system (CNS), NDP-MSH exerts significant anti-inflammatory and neuroprotective effects by altering gene expression in glial cells. In both rat primary astrocytes and microglia, NDP-MSH treatment upregulates the protein levels of the anti-inflammatory nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) while concurrently decreasing the levels of PPAR-β. nih.govnih.gov This modulation is associated with the release of anti-inflammatory cytokines; NDP-MSH stimulates the release of Interleukin-10 (IL-10) from microglia and Transforming Growth Factor-beta (TGF-β) from astrocytes. nih.govnih.gov

Furthermore, in astrocytes, NDP-MSH acting via MC4R can induce the expression of Brain-Derived Neurotrophic Factor (BDNF) at both the mRNA and protein levels. This induction occurs through a classic G-protein coupled receptor pathway involving adenylyl cyclase, cyclic AMP (cAMP) production, and activation of the Protein Kinase A (PKA) and cAMP-responsive element binding protein (CREB) signaling cascade. In other cellular contexts, NDP-MSH has been shown to upregulate the expression of the anti-apoptotic gene Bcl-2 and downregulate the pro-apoptotic gene caspase-8, contributing to its neuroprotective profile. google.com

Interestingly, in human skin, NDP-MSH can have a differential effect on gene expression compared to the endogenous ligand α-MSH. While α-MSH potentiates the expression of the cell cycle inhibitor p16/CDKN2A following ultraviolet (UV) irradiation, NDP-MSH treatment was found to decrease UV-induced p16 expression back to basal levels. aacrjournals.org

| Cell Type | Target Gene/Protein | Effect of NDP-MSH | Signaling Pathway Implicated | Reference |

|---|---|---|---|---|

| Human Dendritic Cells | CD86 (B7.2) | Downregulation | ERK1/2 | nih.govnih.gov |

| Human Dendritic Cells | ICAM-1 (CD54) | Downregulation | ERK1/2 | nih.govnih.gov |

| Human Dendritic Cells | CD1a | Downregulation | ERK1/2 | nih.govnih.gov |

| Rat Astrocytes & Microglia | PPAR-γ | Upregulation (protein) | ERK1/2 (partial) | nih.govnih.gov |

| Rat Astrocytes & Microglia | PPAR-β | Downregulation (protein) | ERK1/2 (partial) | nih.govnih.gov |

| Rat Microglia | IL-10 | Increased release | MC4R/PPAR-γ | nih.govnih.gov |

| Rat Astrocytes | TGF-β | Increased release | MC4R | nih.govnih.gov |

| Rat Astrocytes | BDNF | Upregulation (mRNA & protein) | cAMP/PKA/CREB | |

| Murine Neurons | Bcl-2 | Upregulation | Not specified | google.com |

| Murine Neurons | Caspase-8 | Downregulation | Not specified | google.com |

| Human Skin Melanocytes/Keratinocytes | p16/CDKN2A (post-UVB) | Inhibition of UVB-induced increase | MC1R | aacrjournals.org |

Receptor Internalization and Trafficking Dynamics

As a potent agonist, NDP-MSH induces the internalization of its target melanocortin receptors, a crucial mechanism for signal desensitization and regulation. This process has been primarily studied for MC1R and MC4R. The binding of NDP-MSH to the receptor triggers a conformational change that leads to its translocation from the cell membrane into intracellular compartments. nih.govunimelb.edu.au

This agonist-dependent endocytosis occurs primarily through clathrin-coated pits. nih.govunimelb.edu.au The process is not dependent on PKA activation in the context of MC4R internalization in HEK-293 cells. nih.govunimelb.edu.au Following initial internalization, the receptor-ligand complex is trafficked to early endosomes. nih.govunimelb.edu.au Studies using fluorescently labeled ligands and receptor chimeras have shown that after short-term exposure, the receptor co-localizes with early endosome markers. With prolonged agonist exposure, the receptor is then trafficked to lysosomes, presumably for degradation. nih.govunimelb.edu.au

For the MC4R, this trafficking appears to be largely a one-way path, as significant receptor recycling back to the cell surface is not observed after the removal of the agonist. nih.govunimelb.edu.au This suggests that prolonged stimulation by NDP-MSH leads to a sustained downregulation of receptor numbers at the cell surface. This internalization can be modulated by accessory proteins; for example, the Melanocortin-2 Receptor Accessory Protein 2 (MRAP2) has been shown to reduce NDP-MSH-induced MC4R internalization. biorxiv.org Studies have also implicated G protein-coupled receptor kinases (GRKs) in mediating the internalization of both MC1R and MC4R. nih.gov

| Receptor | Event | Mechanism/Characteristic | Reference |

|---|---|---|---|

| MC4R | Internalization Induction | Agonist (NDP-MSH) dependent | nih.govunimelb.edu.au |

| MC4R | Endocytic Pathway | Clathrin-coated pits | nih.govunimelb.edu.au |

| MC4R | Intracellular Trafficking | Early endosomes -> Lysosomes (prolonged exposure) | nih.govunimelb.edu.au |

| MC4R | Recycling | Not efficient; favors degradation | nih.govunimelb.edu.au |

| MC1R & MC4R | Mediation | G protein-coupled receptor kinases (GRKs) | nih.gov |

| MC4R | Modulation | Inhibited by MRAP2 | biorxiv.org |

Effects on Cellular Phenotype and Function

The molecular changes in gene expression and signaling initiated by NDP-MSH translate into significant alterations in cellular phenotype and function across various systems.

Neuroprotection: NDP-MSH exhibits clear neuroprotective and neurotrophic functions. Through MC4R activation, it can protect neurons from excitotoxic and ischemic injury. bioscientifica.com This is achieved by modulating apoptotic pathways, such as increasing Bcl-2 and decreasing caspase-8 expression, and by stimulating the production of neurotrophic factors like BDNF in astrocytes. google.combioscientifica.com Studies have also shown that NDP-MSH can induce neurogenesis in the hippocampus following ischemic events. bioscientifica.com In astroglia, NDP-MSH can induce morphological changes, including the rounding of the cell body and the extension of cellular processes, which may be related to glial activation and response to injury. mdpi.com

Pigmentation: As an analog of α-MSH, NDP-MSH is a potent stimulator of melanogenesis in melanocytes. Its binding to MC1R activates the cAMP pathway, leading to increased expression of microphthalmia-associated transcription factor (MITF), which in turn upregulates the enzymes required for eumelanin (B1172464) synthesis. mdpi.com This results in increased skin pigmentation. NDP-MSH also promotes the dendricity of melanocytes, enhancing their ability to transfer melanin (B1238610) to surrounding keratinocytes. aacrjournals.org

| Cell/System | Phenotypic/Functional Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| Dendritic Cells | Impaired allostimulatory function | Downregulation of CD86, ICAM-1, CD1a | nih.govnih.govnih.gov |

| Microglia | Promotion of anti-inflammatory M2 phenotype | Increased IL-10 release; PPAR-γ upregulation | nih.govmdpi.com |

| Astrocytes | Neuroprotection; Morphological changes | Increased BDNF & TGF-β release | nih.govmdpi.com |

| Neurons | Protection from injury; Neurogenesis | Anti-apoptotic signaling (↑Bcl-2, ↓caspase-8) | google.combioscientifica.com |

| Melanocytes | Increased melanogenesis and dendricity | MC1R-cAMP-MITF pathway activation | aacrjournals.orgmdpi.com |

Preclinical Research Applications and Investigational Therapeutic Potential

Anti-inflammatory and Immunomodulatory Research

Suppression of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IFN-γ)

A hallmark of the anti-inflammatory profile of NDP-MSH is its ability to suppress the production of key pro-inflammatory cytokines. Research has consistently shown that NDP-MSH can attenuate the release of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in response to inflammatory stimuli. oup.com

In a primate model of endotoxemia, the infusion of NDP-MSH significantly reduced the circulating levels of TNF-α, IL-1β, and IL-6. oup.com Similarly, in a murine model of multiple organ dysfunction syndrome (MODS) induced by lipopolysaccharide (LPS), administration of NDP-MSH led to a significant decrease in the expression and serum levels of TNF-α. nih.gov Further studies on cultured rat microglial cells revealed that NDP-MSH pretreatment effectively reduced the release of TNF-α when stimulated with the Toll-like receptor 4 (TLR4) agonist LPS and the TLR2 agonist Pam3CSK4. plos.orgnih.gov The parent compound, α-MSH, has also been shown to inhibit the production of interferon-gamma (IFN-γ) and interleukin-8 (IL-8). nih.govmdpi.com

Suppression of Pro-inflammatory Cytokines by NDP-MSH

| Cytokine | Model System | Key Findings | Reference |

|---|---|---|---|

| TNF-α | Primate Endotoxemia Model | Significant attenuation of plasma TNF-α levels. | oup.com |

| TNF-α | Murine MODS Model | Decreased expression and serum levels. | nih.gov |

| TNF-α | Rat Microglial Cells | Reduced release upon LPS and Pam3CSK4 stimulation. | plos.orgnih.gov |

| IL-1β | Primate Endotoxemia Model | Significant attenuation of plasma IL-1β levels. | oup.com |

| IL-6 | Primate Endotoxemia Model | Significant attenuation of plasma IL-6 levels. | oup.com |

| IFN-γ | General α-MSH Research | Inhibition of production. | nih.gov |

| IL-8 | General α-MSH Research | Inhibition of production. | nih.govmdpi.com |

Promotion of Anti-inflammatory Cytokine Production (e.g., IL-10)

In addition to suppressing pro-inflammatory mediators, NDP-MSH actively promotes the production of anti-inflammatory cytokines, most notably interleukin-10 (IL-10). In a murine model of MODS, treatment with NDP-MSH resulted in an increased expression of IL-10. nih.gov Studies on glial cells have further elucidated this effect. In rat primary microglia, NDP-MSH was shown to induce the release of IL-10. nih.gov Interestingly, in a primate endotoxemia model, while NDP-MSH attenuated pro-inflammatory cytokines, it did not significantly affect the IL-10 response, suggesting that its modulatory effects can be context-dependent. oup.com

Promotion of Anti-inflammatory Cytokines by NDP-MSH

| Cytokine | Model System | Key Findings | Reference |

|---|---|---|---|

| IL-10 | Murine MODS Model | Increased expression of IL-10. | nih.gov |

| IL-10 | Rat Primary Microglia | Induced the release of IL-10. | nih.gov |

Inhibition of NF-κB Pathway Activation

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of gene transcription for numerous pro-inflammatory molecules. A key mechanism underlying the anti-inflammatory effects of NDP-MSH is its ability to inhibit the activation of this pathway. Research has shown that α-MSH and its analogs can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. cam.ac.uk

Specifically, in cultured rat microglial cells, NDP-MSH was found to partially prevent the nuclear translocation of the NF-κB subunits p65 and c-Rel, which is induced by LPS. plos.org This inhibition of NF-κB activation effectively dampens the downstream inflammatory cascade.

Modulation of Leukocyte Migration and Chemotaxis

The recruitment of leukocytes to sites of inflammation is a crucial step in the inflammatory response. NDP-MSH has been shown to modulate this process by inhibiting the migration of certain immune cells. In a carrageenan-induced peritonitis model in mice, pretreatment with NDP-MSH dose-dependently decreased the trafficking of neutrophils into the peritoneal cavity. nih.gov This effect was associated with the inhibition of vascular leakage, as well as leukocyte rolling and adhesion. nih.gov The parent compound, α-MSH, has also been demonstrated to reduce neutrophil chemotaxis in vitro. oup.com

Research in Systemic Inflammatory Response Syndromes (SIRS) and Sepsis Models

The potent anti-inflammatory properties of NDP-MSH have led to its investigation in preclinical models of systemic inflammatory conditions such as Systemic Inflammatory Response Syndrome (SIRS) and sepsis. In a murine model of MODS, which shares pathological features with severe sepsis, administration of NDP-MSH not only reduced pro-inflammatory cytokine levels but also increased survival rates. nih.govfrontiersin.orgfrontiersin.org Furthermore, it was observed to reduce pulmonary leukocyte infiltration, vascular congestion, and interstitial edema in this model. frontiersin.orgfrontiersin.org The therapeutic efficacy of α-MSH analogs has also been noted in porcine models of SIRS. frontiersin.orgfrontiersin.org These findings underscore the potential of NDP-MSH in mitigating the overwhelming inflammatory response characteristic of these life-threatening conditions. nih.gov

Investigation of Neuroinflammation: Microglial and Astrocyte Activation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key component of many neurodegenerative diseases. NDP-MSH has been extensively studied for its ability to modulate the activity of these glial cells. It has been demonstrated that rat primary microglia express MC4R, and treatment with NDP-MSH can influence their phenotype. plos.orgnih.gov

NDP-MSH promotes a shift towards an M2-like anti-inflammatory phenotype in microglia. plos.orgnih.gov It has been shown to inhibit TLR2- and TLR4-induced microglial activation. plos.orgnih.gov In cultured rat microglia, NDP-MSH reduced the release of the pro-inflammatory cytokine TNF-α while stimulating the release of the anti-inflammatory cytokine IL-10. nih.gov Furthermore, in both astrocytes and microglia, NDP-MSH treatment was found to increase the protein levels of the anti-inflammatory nuclear receptor PPAR-γ. nih.gov These findings highlight the potential of NDP-MSH as a therapeutic agent for neuroinflammatory disorders. frontiersin.org

Role in Experimental Autoimmune Encephalomyelitis (EAE) and other Autoimmune Models

Experimental autoimmune encephalomyelitis (EAE) serves as a key animal model for multiple sclerosis (MS), a neuroinflammatory disorder characterized by demyelination and neuronal damage. nih.govgoogle.com Research has demonstrated that treatment with α-MSH and its analogs can significantly ameliorate the severity of EAE. plos.orgnih.gov

NDP-MSH has shown the ability to induce functional regulatory T cells (Tregs), which are crucial for controlling autoreactive T cells that infiltrate the central nervous system (CNS). nih.gov In EAE models, this induction of Tregs by NDP-MSH leads to a reduction in disease progression. nih.gov Furthermore, NDP-MSH helps restore the integrity of the blood-brain barrier, preventing the infiltration of immune cells into the CNS. nih.govnih.gov This protective effect is associated with long-lasting neuroprotection in EAE models. nih.gov The anti-inflammatory effects of NDP-MSH in the context of EAE are linked to its ability to inhibit the production of pro-inflammatory cytokines and modulate microglial activation. plos.orggoogle.com

| Model | Compound | Key Findings | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | NDP-MSH | Ameliorated EAE progression, induced functional Tregs, restored blood-brain barrier integrity. nih.govtwincore.de | nih.govtwincore.de |

| Experimental Autoimmune Encephalomyelitis (EAE) | α-MSH | Diminished the severity and tempo of the disease. plos.orgnih.gov | plos.orgnih.gov |

Research in Inflammatory Skin Disorders (e.g., Acne Vulgaris)

The anti-inflammatory properties of melanocortins extend to skin disorders. While research is still emerging, preliminary studies have explored the potential of NDP-MSH (also known as afamelanotide) in acne vulgaris, a common inflammatory skin condition. nih.gov

In a pilot study involving patients with mild-to-moderate facial acne, administration of afamelanotide resulted in a decrease in both the total number of acne lesions and the number of inflammatory lesions. nih.gov The proposed mechanism for this beneficial effect is the anti-inflammatory and indirect antioxidative properties of α-MSH and its analogs. termedia.pl It has been shown that α-MSH can reduce the secretion of the chemokine IL-8 in human sebocyte cell lines. termedia.pl However, it's also noted that some melanocortin peptides can increase lipogenesis in human sebocytes, indicating a complex regulatory role in the pilosebaceous unit. aai.org

| Disorder | Compound | Observed Effect | Reference |

| Acne Vulgaris | Afamelanotide (NDP-MSH) | Reduction in total and inflammatory acne lesions. nih.gov | nih.gov |

Neuroprotection and Neurogenesis Research

NDP-MSH has demonstrated significant neuroprotective and neurogenic potential in various preclinical models of CNS injury and disease. These effects are largely attributed to its interaction with MC4R, which is widely expressed in the brain. conicet.gov.arplos.org

Attenuation of Ischemic Brain Injury and Reperfusion Damage

In models of cerebral ischemia, NDP-MSH has been shown to be a potent neuroprotective agent. conicet.gov.ar Treatment with NDP-MSH significantly reduces neuronal death following focal and global cerebral ischemia. conicet.gov.arbioscientifica.com This protection is associated with the attenuation of key mechanisms of ischemic damage, including excitotoxicity, inflammation, and apoptosis. researchgate.net

NDP-MSH treatment has been found to reduce the activation of stress-activated kinases like JNK3, which are implicated in ischemic brain damage. conicet.gov.arresearchgate.net Furthermore, it can diminish the inflammatory response and reduce glial activation, which contributes to reperfusion injury. portlandpress.com The neuroprotective effects of NDP-MSH in ischemic models are often linked to the activation of MC4R. conicet.gov.ar

Induction of Neurogenesis and Neuronal Survival in CNS Models

Beyond protecting existing neurons, NDP-MSH has been shown to promote the birth of new neurons (neurogenesis) and enhance neuronal survival. In models of traumatic brain injury, NDP-MSH increased the number of viable neurons in the cortex and hippocampus. bioscientifica.com This was correlated with a decrease in pro-apoptotic factors and an increase in anti-apoptotic proteins. bioscientifica.com

Studies in gerbils subjected to transient global ischemia have shown that NDP-MSH not only improves learning and memory but also increases neurogenesis. portlandpress.com This suggests that NDP-MSH may contribute to the functional recovery from brain injury by promoting the replacement of lost neurons.

Enhancement of Brain-Derived Neurotrophic Factor (BDNF) Expression

A key mechanism underlying the neuroprotective and neurogenic effects of NDP-MSH is its ability to increase the expression of Brain-Derived Neurotrophic Factor (BDNF). BDNF is a crucial protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. mdpi.com

Research has shown that NDP-MSH, acting through MC4R, induces BDNF mRNA and protein levels in astrocytes. nih.gov This induction is mediated through the cAMP-PKA-CREB signaling pathway. nih.gov In neuronal cell lines, NDP-MSH has also been found to upregulate BDNF expression, further supporting its role as a modulator of this critical neurotrophic factor. mdpi.comnih.gov The enhancement of BDNF expression by NDP-MSH is believed to contribute significantly to its neuroprotective effects in conditions like striatal toxicity. nih.gov

| Model/Cell Type | Compound | Effect on BDNF | Signaling Pathway | Reference |

| Rat Astrocytes | NDP-MSH | Increased mRNA and protein levels | cAMP-PKA-CREB | nih.gov |

| Neuro2a neuronal cells | NDP-MSH | Upregulated expression | ERK-MSK1-CREB | nih.gov |

| Striatal Cells | NDP-MSH | Protective effect mediated in part by BDNF | - | nih.gov |

Prevention of Glial Activation and Associated Neurotoxicity

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a common feature of many neurodegenerative diseases and brain injuries. conicet.gov.ar NDP-MSH has been shown to exert potent anti-inflammatory effects by modulating glial activation. plos.org

Metabolic Regulation Research

The central melanocortin system is a critical regulator of energy homeostasis, and α-MSH analogs have been instrumental in elucidating its function.

Analogs such as NDP-α-MSH are potent anorexigenic agents, meaning they suppress appetite. nih.gov Central administration of these compounds in research models consistently results in a significant reduction in food intake. nih.govfrontiersin.org This effect is primarily mediated through the activation of MC3 and MC4 receptors located in key hypothalamic nuclei, such as the paraventricular nucleus (PVN) and dorsomedial nucleus (DMH), which are integral to the body's satiety signaling pathways. nih.govfrontiersin.org The binding of the agonist to these receptors initiates a signaling cascade that reduces the drive to eat, promoting a state of satiety. nih.gov

Beyond reducing energy intake, activation of the melanocortin system also increases energy expenditure. mdpi.com Research has shown that peripheral administration of [Nle⁴,D-Phe⁷]-α-MSH produces a significant and sustained increase in resting metabolic rate in both lean and obese (ob/ob) mice. mdpi.comaging-us.com This effect is largely independent of the animal's leptin status. mdpi.comaging-us.com A primary mechanism for this is the activation of the sympathetic nervous system, which in turn stimulates thermogenesis (heat production) in tissues such as brown adipose tissue (BAT). mdpi.comtandfonline.comfrontiersin.org By simultaneously decreasing appetite and increasing metabolic rate, these compounds exert powerful control over energy balance. nih.govnih.gov

The melanocortin system does not operate in isolation. It is a central integration point for a complex network of hormonal and neuropeptide signals that regulate appetite. The anorexigenic (appetite-suppressing) actions of α-MSH are directly opposed by orexigenic (appetite-stimulating) peptides, primarily Neuropeptide Y (NPY) and Agouti-related peptide (AgRP). nih.govmdpi.com

AgRP neurons and pro-opiomelanocortin (POMC) neurons, the source of α-MSH, are co-located in the arcuate nucleus of the hypothalamus and project to the same downstream target neurons. mdpi.com AgRP acts as a direct antagonist at the MC4R, competitively blocking α-MSH from binding. nih.gov It also functions as an inverse agonist, meaning it can inhibit the baseline, constitutive activity of the MC4R even in the absence of α-MSH. mdpi.comcaymanchem.com The balance between the release of anorexigenic α-MSH and orexigenic AgRP/NPY is a critical determinant of feeding behavior, with the melanocortin system acting as the key battleground for these opposing signals. nih.govnih.gov

Table 2: Effects of MSH, 4-Nle-alpha- Analogs on Metabolic Parameters

| Parameter | Effect | Primary Mechanism | Key Receptors |

|---|---|---|---|

| Food Intake | Decrease (Anorexigenic) | Activation of hypothalamic satiety centers. nih.govfrontiersin.org | MC3R, MC4R |

| Energy Expenditure | Increase | Stimulation of sympathetic nervous system and thermogenesis. mdpi.commdpi.comaging-us.com | MC4R |

Effects on Energy Expenditure and Homeostasis

Melanogenesis Research (Mechanistic and Therapeutic Explorations, excluding cosmetic applications)

The role of α-MSH in stimulating skin pigmentation (melanogenesis) is its most historically recognized function. Stable analogs have been crucial for dissecting the underlying molecular pathways for research purposes.

The process of melanogenesis is initiated when α-MSH or a potent analog like NDP-α-MSH binds to the Melanocortin 1 Receptor (MC1R) on the surface of melanocytes. nih.govaacrjournals.org This binding activates a G-protein, which in turn stimulates the enzyme adenylyl cyclase. nih.govnih.gov This leads to a rise in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

The increase in cAMP activates Protein Kinase A (PKA). mdpi.comnih.gov The catalytic subunit of PKA then moves into the cell nucleus, where it phosphorylates the cAMP Response Element-Binding protein (CREB). mdpi.comjddonline.com Phosphorylated CREB acts as a transcription factor, binding to the promoter region of the Microphthalmia-associated transcription factor (MITF) gene and switching it on. mdpi.comaging-us.comnih.gov

MITF is considered the master regulator of melanocyte function. mdpi.comaging-us.com It activates the transcription of several key genes required for melanin (B1238610) synthesis, most critically the gene for tyrosinase. mdpi.comkoreamed.org Tyrosinase is the rate-limiting enzyme in the biochemical pathway that converts the amino acid tyrosine into melanin pigments. aging-us.comkoreamed.org Therefore, by activating the MC1R, compounds like NDP-α-MSH trigger a signaling cascade that results in increased expression and activity of tyrosinase, leading to enhanced melanin production. nih.govcaymanchem.com

Table 3: Signaling Cascade for α-MSH Analog-Induced Melanogenesis

| Step | Molecule/Process | Function |

|---|---|---|

| 1 | Binding to MC1R | Agonist ([Nle⁴]-α-MSH analog) binds to the receptor on the melanocyte surface. nih.gov |

| 2 | Adenylyl Cyclase Activation | G-protein activation leads to stimulation of adenylyl cyclase. nih.gov |

| 3 | cAMP Production | Intracellular levels of cyclic AMP (cAMP) increase. |

| 4 | PKA Activation | cAMP binds to and activates Protein Kinase A (PKA). mdpi.comnih.gov |

| 5 | CREB Phosphorylation | PKA phosphorylates the transcription factor CREB. mdpi.comjddonline.com |

| 6 | MITF Gene Expression | Phosphorylated CREB increases the transcription of the MITF gene. mdpi.comaging-us.com |

| 7 | Tyrosinase Gene Expression | MITF activates the expression of the tyrosinase gene. mdpi.comkoreamed.org |

Table 4: Compound Names Mentioned in Article

| Compound Name / Abbreviation | Full Name |

|---|---|

| α-MSH | α-Melanocyte-Stimulating Hormone |

| [Nle⁴]-α-MSH | [4-Norleucine]-α-Melanocyte-Stimulating Hormone |

| NDP-α-MSH | [Nle⁴, D-Phe⁷]-α-Melanocyte-Stimulating Hormone |

| NPY | Neuropeptide Y |

| AgRP | Agouti-Related Peptide |

| POMC | Pro-opiomelanocortin |

| cAMP | Cyclic Adenosine Monophosphate |

| PKA | Protein Kinase A |

| CREB | cAMP Response Element-Binding protein |

| MITF | Microphthalmia-associated Transcription Factor |

Enhancement of Eumelanin (B1172464) Synthesis Pathways

MSH, 4-Nle-alpha- plays a crucial role in the stimulation of eumelanin synthesis. Eumelanin is one of the two main types of melanin and is responsible for brown to black pigmentation, which offers protection against the harmful effects of ultraviolet (UV) radiation. The synthesis of eumelanin is primarily regulated by the binding of melanocortins, like α-MSH and its analogs, to the melanocortin 1 receptor (MC1R) on melanocytes. biologists.com

Activation of the MC1R by MSH, 4-Nle-alpha- triggers a cascade of intracellular signaling events, most notably the activation of adenylyl cyclase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. biologists.comnih.gov This elevation in cAMP is a key step in stimulating melanogenesis, particularly the production of eumelanin. biologists.com Research has shown that treatment with MSH, 4-Nle-alpha- can lead to an increased eumelanin-to-pheomelanin ratio in cultured human melanocytes. biologists.com In preclinical studies using mice, this potent analog has been shown to be significantly more effective than the native α-MSH in stimulating the switch from pheomelanogenesis to eumelanogenesis in hair bulb melanocytes. nih.gov Specifically, the analog was found to be at least one hundred times more effective than the native hormone when administered subcutaneously. nih.gov

The mechanism of action involves the upregulation of key enzymes in the melanin synthesis pathway, such as tyrosinase and tyrosinase-related protein 1 (TRP-1). aacrjournals.orgmdpi.com By enhancing the activity of these enzymes, MSH, 4-Nle-alpha- promotes the synthesis of eumelanin, leading to increased pigmentation. aacrjournals.org

Table 1: Research Findings on the Enhancement of Eumelanin Synthesis by MSH, 4-Nle-alpha-

| Model/System | Key Findings | Reference |

|---|---|---|

| Cultured Human Melanocytes | Increased eumelanin:pheomelanin ratio. | biologists.com |

| Mouse Melanoma Cells | Significantly increased biological activity and stimulation of tyrosinase activity compared to α-MSH. | mdpi.com |

| Yellow Mice (C57BL/6JAY) | At least 100 times more effective than native α-MSH in stimulating the shift from pheomelanin to eumelanin synthesis in hair bulbs. | nih.gov |

| Human Melanocytes | Treatment with the potent analog [Nle4, D-Phe7]-α-MSH results in increased eumelanin synthesis. | nih.gov |

Investigational Use in Models of Hypomelanotic Disorders (e.g., Vitiligo)

The ability of MSH, 4-Nle-alpha- to stimulate melanogenesis has led to its investigation as a potential therapeutic agent for hypomelanotic disorders like vitiligo. researchgate.netnih.gov Vitiligo is characterized by the loss of functional melanocytes, resulting in depigmented patches of skin. researchgate.net Studies have suggested that some vitiligo patients may have defects in the melanocortin system, including reduced levels of α-MSH. researchgate.netresearchgate.net

Preclinical research and early clinical trials have explored the use of afamelanotide, the International Nonproprietary Name for [Nle4, D-Phe7]-α-MSH, for vitiligo. researchgate.netresearchgate.net The rationale is that by activating the MC1R, the compound can promote the proliferation, differentiation, and migration of melanocyte precursors, which are essential for the repigmentation of vitiliginous skin. researchgate.net In combination with narrowband UV-B (NB-UVB) phototherapy, afamelanotide has been observed to induce faster and deeper repigmentation in some vitiligo patients. researchgate.net It is proposed that the combined therapy promotes melanoblast differentiation and eumelanogenesis. researchgate.net

A toxicology study in mice using [Nle4, D-Phe7]α-MSH found no toxic effects in various organs, on hematologic indices, or on weight gain, suggesting a favorable preclinical safety profile for its potential therapeutic application in hypomelanotic disorders. nih.gov

Table 2: Investigational Use of MSH, 4-Nle-alpha- in Hypomelanotic Disorders

| Disorder Model | Key Findings | Reference |

|---|---|---|

| Vitiligo (Human Studies) | Combined with NB-UVB phototherapy, induced faster and deeper repigmentation. | researchgate.net |

| Vitiligo (Human Studies) | Defects in the melanocortin system have been demonstrated in vitiligo patients. | researchgate.net |

| Mouse Toxicology Study | No toxic effects observed, supporting potential therapeutic use. | nih.gov |

Cardiovascular System Research

Beyond its effects on pigmentation, MSH, 4-Nle-alpha- has been investigated for its influence on the cardiovascular system.

Modulation of Blood Pressure in Hypertensive Models

Preclinical studies have demonstrated that MSH, 4-Nle-alpha- can modulate blood pressure, particularly in hypertensive animal models. In a study using deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive mice, chronic treatment with [Nle4, D-Phe7]-α-MSH attenuated the elevation in blood pressure. researchgate.netnih.govplos.org Notably, the compound did not affect the blood pressure of normotensive control animals. nih.govplos.org The antihypertensive effect is thought to be mediated, at least in part, by the activation of melanocortin 3/4 receptors (MC3/4R), as the diuretic and natriuretic effects of the compound were reversible with an MC3/4R antagonist. researchgate.netnih.govplos.org While systemic administration of native α-MSH does not typically affect blood pressure, analogs like [Nle4, D-Phe7]-α-MSH have shown protective effects in cardiovascular disease models. plos.orgfrontiersin.org

Diuretic and Natriuretic Effects

A significant finding in cardiovascular research on MSH, 4-Nle-alpha- is its marked diuretic and natriuretic properties. researchgate.netnih.govplos.org Administration of [Nle4, D-Phe7]-α-MSH in mice led to a notable increase in urine output (diuresis) and sodium excretion (natriuresis). researchgate.netnih.govplos.org These effects were shown to be dose-dependent and could be blocked by an MC3/4 receptor antagonist, suggesting the involvement of these receptors in mediating the renal actions of the peptide. plos.org The enhanced sodium excretion is believed to contribute to the antihypertensive effects observed in the DOCA-salt hypertensive mouse model, as it protected the animals from hypernatremia (high sodium levels in the blood). nih.govplos.org

Table 3: Cardiovascular and Renal Effects of MSH, 4-Nle-alpha- in Preclinical Models

| Model/System | Effect | Key Findings | Reference |

|---|---|---|---|

| DOCA-salt hypertensive mice | Blood Pressure | Attenuated blood pressure elevation. | researchgate.netnih.govplos.org |

| Normotensive control mice | Blood Pressure | No effect on blood pressure. | nih.govplos.org |

| Mice | Diuresis & Natriuresis | Elicited marked diuretic and natriuretic responses. | researchgate.netnih.govplos.org |

| Mice | Receptor Involvement | Effects were reversible with an MC3/4 receptor antagonist. | researchgate.netnih.govplos.org |

Vascular Protective Roles

In addition to its effects on blood pressure and fluid balance, there is evidence for the vascular protective roles of MSH, 4-Nle-alpha-. plos.org The native α-MSH is known to promote vascular function, and its stable analog, [Nle4, D-Phe7]-α-MSH, has shown promising effects in animal models of vascular dysfunction. plos.org The antihypertensive efficacy of this analog is likely a combination of its natriuretic properties and the promotion of vascular function, potentially via endothelial MC1 receptors. plos.org Furthermore, research has indicated that α-MSH and its synthetic analogs can protect against ischemia/reperfusion injury in various tissues, including the heart. researchgate.net This suggests a broader cardioprotective and vasoprotective potential for these peptides.

Radiopharmaceutical Development and Molecular Imaging Research

Design and Synthesis of Radiolabeled [Nle4,D-Phe7]-α-MSH Analogs

The development of radiolabeled [Nle4,D-Phe7]-α-MSH analogs involves strategic modifications to the peptide structure to incorporate a radionuclide without compromising its biological activity. nih.govsnmjournals.org A key substitution is the replacement of the methionine at position 4 with norleucine (Nle) and the L-phenylalanine at position 7 with its D-isomer (D-Phe). thno.orgnih.gov These changes enhance the peptide's stability against enzymatic degradation and increase its affinity for the MC1R. thno.orgnih.gov

In Vitro Evaluation for Melanocortin Receptor Targeting (MC1R)

The efficacy of newly synthesized radiolabeled [Nle4,D-Phe7]-α-MSH analogs is first assessed through in vitro studies to determine their affinity for the MC1R. snmjournals.orgnih.gov Competitive binding assays are commonly performed using melanoma cell lines that overexpress MC1R, such as B16F1 murine melanoma cells. snmjournals.orgnih.govulisboa.pt In these assays, the ability of the non-radiolabeled analog to displace a known radioligand, such as ¹²⁵I-[Nle4, D-Phe7]-α-MSH, is measured. thno.orguq.edu.au The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) provides a quantitative measure of the analog's binding affinity. snmjournals.org For example, DOTA-MSHoet, a DOTA-conjugated α-MSH octapeptide, demonstrated a high binding affinity with an IC50 of 9.21 nmol/L. snmjournals.orgnih.gov Another analog, DOTA-NAPamide, showed an almost seven-fold higher binding potency compared to DOTA-MSHoet. researchgate.netcapes.gov.br

Table 1: In Vitro MC1R Binding Affinities of DOTA-conjugated α-MSH Analogs

Compound Cell Line IC50 (nmol/L) Reference DOTA-NDP-MSH B16F1 0.25 nih.gov DOTA-MSHoet B16F1 9.21 nih.gov DOTA-NAPamide B16F1 1.38 ± 0.35 frontiersin.org ¹⁹F-FB-NAPamide B16/F10 7.2 ± 1.2

In Vivo Preclinical Imaging Studies

Following successful in vitro evaluation, the radiolabeled [Nle4,D-Phe7]-α-MSH analogs are advanced to in vivo preclinical imaging studies in animal models of melanoma. snmjournals.orgsnmjournals.org These studies are crucial for assessing the tracer's ability to visualize tumors and for determining its biodistribution and pharmacokinetic profile. snmjournals.orgnih.gov

Positron Emission Tomography (PET) Imaging

PET imaging offers high sensitivity and resolution, making it a valuable tool for detecting small metastatic lesions. snmjournals.org Analogs of [Nle4,D-Phe7]-α-MSH have been labeled with positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F). snmjournals.orgsnmjournals.org For example, ⁶⁸Ga-DOTA-NAPamide has been successfully used for PET imaging of melanoma metastases. snmjournals.org Studies have also explored the development of ¹⁸F-labeled analogs, such as Ac-[Nle4, D-Phe7, Lys11(¹⁸F-PFB)]-α-MSH, which showed rapid clearance and low normal tissue uptake. nih.gov More recently, novel ⁶⁸Ga-labeled lactam bridge-cyclized α-MSH analogues have been developed and have shown high-contrast PET images in melanoma-bearing mice. thno.org

Single-Photon Emission Computed Tomography (SPECT) Imaging

SPECT imaging is another widely used modality for preclinical evaluation of these radiopharmaceuticals. nih.gov Analogs are often labeled with SPECT isotopes like Indium-111 (¹¹¹In) or Technetium-99m (⁹⁹mTc). nih.gov For instance, ¹¹¹In-DOTA-MSHoet was shown to clearly visualize primary and metastatic melanoma in mouse models. snmjournals.org Similarly, a ⁹⁹mTc-labeled truncated NDP analog demonstrated good tumor localization in SPECT imaging studies. nih.gov These studies have confirmed the potential of radiolabeled [Nle4,D-Phe7]-α-MSH analogs for melanoma imaging. nih.gov

Biodistribution and Pharmacokinetics in Disease Models (e.g., Melanoma)

Biodistribution studies are performed to quantify the uptake of the radiotracer in the tumor and various organs at different time points post-injection. snmjournals.orgnih.gov In melanoma-bearing mice, both ¹¹¹In-DOTA-NDP-MSH and ¹¹¹In-DOTA-MSHoet showed high, receptor-mediated uptake in the tumor. snmjournals.org However, ¹¹¹In-DOTA-MSHoet exhibited a more favorable biodistribution profile with lower retention in non-target tissues like bone, resulting in higher tumor-to-nontarget tissue ratios. snmjournals.org The main route of excretion for these radioconjugates is the kidneys. snmjournals.org The charge of the molecule can influence kidney clearance; for example, modifying the DOTA-NAPamide analog to have a more negative charge led to reduced kidney uptake without significantly compromising tumor uptake. nih.govfrontiersin.org

Table 2: Biodistribution of ¹¹¹In-labeled DOTA-α-MSH Analogs in B16F1 Melanoma-Bearing Mice (%ID/g at 4h post-injection)

Compound Tumor Blood Kidney Liver Bone Reference ¹¹¹In-DOTA-NDP-MSH 6.32 ± 0.95 0.20 ± 0.04 3.59 ± 0.54 0.31 ± 0.05 1.29 ± 0.19 nih.gov ¹¹¹In-DOTA-MSHoet 4.31 ± 0.30 0.08 ± 0.01 4.78 ± 0.72 0.14 ± 0.02 0.08 ± 0.01 nih.gov ¹¹¹In-DOTA-NAPamide 7.55 ± 1.13 0.07 ± 0.01 4.78 ± 0.72 0.14 ± 0.02 0.12 ± 0.02 nih.gov [¹¹¹In]DOTA-Phospho-MSH₂-₉ 7.33 ± 0.47 0.03 ± 0.01 2.68 ± 0.18 0.10 ± 0.01 0.14 ± 0.02

Table 3: Compound Names

| Compound Name |

|---|

| α-Melanocyte-stimulating hormone (α-MSH) |

| [Nle4,D-Phe7]-α-MSH (NDP-MSH) |

| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) |

| DOTA-[Nle4,D-Phe7]α-MSH (DOTA-NDP-MSH) |

| [βAla3, Nle4, Asp5, d-Phe7, Lys10]-α-MSH3–10 (MSHoet) |

| DOTA-[βAla3, Nle4, Asp5, d-Phe7, Lys10]-α-MSH3–10 (DOTA-MSHoet) |

| [Nle4,Asp5,d-Phe7]-α-MSH4–11 (NAPamide) |

| [Nle4,Asp5,d-Phe7-Lys11(DOTA)]-α-MSH4–11 (DOTA-NAPamide) |

| Ac-[Nle4, D-Phe7, Lys11(18F-PFB)]-α-MSH |

| Gallium-68 (⁶⁸Ga) |

| Fluorine-18 (¹⁸F) |

| Indium-111 (¹¹¹In) |

| Technetium-99m (⁹⁹mTc) |

| ¹²⁵I-[Nle4, D-Phe7]-α-MSH |

| Ac-Nle-Asp-His-D-Phe-Arg-Trp-Gly-Lys(DOTA)-D-Asp-D-Asp-OH (DOTA-NAP-D-Asp-D-Asp) |

| DOTA-Gly-Tyr(P)-Nle-Asp-His-D-Phe-Arg-Trp-NH2 (DOTA-Phospho-MSH2-9) |

| N-succinimidyl-4-¹⁸F-fluorobenzoate (¹⁸F-SFB) |

Comparative Analysis with Other Radiolabeled Peptides for Targeting Specific Receptors

In the landscape of radiopharmaceutical development for molecular imaging, particularly for melanoma, a comparative analysis of various radiolabeled peptides is crucial for identifying the most promising candidates. The focus of this analysis is on peptides targeting the melanocortin-1 receptor (MC1R), which is overexpressed in the majority of human melanomas. imrpress.comsnmjournals.org The alpha-melanocyte-stimulating hormone (α-MSH) and its analogs, such as [Nle4, D-Phe7]-α-MSH (NDP-MSH), have been extensively studied for this purpose. snmjournals.org These peptides, when radiolabeled, offer a targeted approach for the diagnosis and potential therapy of melanoma. imrpress.comsnmjournals.org

The development of radiolabeled α-MSH analogs has seen a progression from linear to cyclic peptide structures to enhance stability and binding affinity. snmjournals.orgsnmjournals.org Furthermore, various radiometals and chelators have been employed to optimize the pharmacokinetic properties of these radiopharmaceuticals. imrpress.comthno.org

Linear α-MSH Analogs

The linear peptide analog, [Nle4, D-Phe7]-α-MSH (NDP-MSH), is a well-established, high-affinity ligand for the MC1R. snmjournals.org Early studies utilized direct radioiodination of this peptide. For instance, ¹²⁵I-[Tyr²]-NDP-MSH was used extensively in in-vitro binding assays. aacrjournals.org However, in vivo applications were limited due to dehalogenation. imrpress.comnih.gov To overcome this, methods involving N-succinimidyl iodobenzoate were developed, leading to analogs like ¹²⁵I-IBA-NDP-MSH, which showed improved in vivo stability. imrpress.comnih.gov

Another approach involved labeling with metallic radionuclides using bifunctional chelators. For example, NDP-MSH was labeled with ⁹⁹ᵐTc and ¹⁸⁸Re using chelators like Ac-Cys-Gly-Cys-Gly (CGCG) and tetrafluorophenyl mercapto-acetylglycylglycyl-gamma-aminobutyrate (MAG₂). imrpress.comnih.gov Comparative studies showed that ⁹⁹ᵐTc-CGCG-NDP-MSH exhibited higher tumor-to-blood and tumor-to-muscle ratios compared to ⁹⁹ᵐTc-MAG₂-NDP-MSH and ¹²⁵I-Tyr²-NDP-MSH. imrpress.com

A significant development was the conjugation of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to α-MSH analogs, allowing for labeling with various radiometals like ¹¹¹In and ⁶⁷Ga/⁶⁸Ga. snmjournals.orgnih.govsnmjournals.org A comparative study between ¹¹¹In-DOTA-NDP-MSH and a novel, shorter analog, ¹¹¹In-DOTA-MSH(oct) ([βAla³, Nle⁴, Asp⁵, D-Phe⁷, Lys¹⁰]-α-MSH₃₋₁₀), revealed that while both showed high, receptor-mediated tumor uptake, ¹¹¹In-DOTA-MSH(oct) had more favorable clearance from non-target tissues, resulting in higher tumor-to-nontarget tissue ratios. snmjournals.orgnih.gov Specifically, the tumor-to-bone ratio at 4 hours post-injection was significantly better for ¹¹¹In-DOTA-MSH(oct) (53.9) compared to ¹¹¹In-DOTA-NDP-MSH (4.9). snmjournals.org

Further modifications to the DOTA-conjugated peptides aimed at reducing kidney uptake, a common challenge with radiolabeled peptides. frontiersin.orgnih.gov The development of DOTA-NAPamide, where DOTA is conjugated to the C-terminus, showed improved tumor-to-kidney ratios compared to the N-terminally labeled DOTA-MSH(oct). snmjournals.org The introduction of negative charges into the peptide structure, as seen with [¹¹¹In]DOTA-Phospho-MSH₂₋₉, further reduced kidney retention while maintaining high tumor uptake. frontiersin.orgnih.gov

Table 1: Comparative In Vivo Data of Radiolabeled Linear α-MSH Analogs in Melanoma-Bearing Mice

| Radiopharmaceutical | Tumor Uptake (%ID/g at 4h) | Tumor-to-Blood Ratio (at 4h) | Tumor-to-Kidney Ratio (at 4h) | Reference |

|---|---|---|---|---|

| ¹¹¹In-DOTA-NDP-MSH | 6.32 | - | ~0.43 | snmjournals.org |

| ¹¹¹In-DOTA-MSH(oct) | 4.31 | 143.7 | ~0.3 | snmjournals.org |

| ¹¹¹In-DOTA-NAPamide | ~7.0 | - | ~1.3 | snmjournals.org |

| ⁶⁷Ga-DOTA-NAPamide | ~6.5 | - | ~2.5 | snmjournals.org |

| [¹¹¹In]DOTA-Phospho-MSH₂₋₉ | 7.33 | - | 2.73 | frontiersin.org |

| ⁹⁹ᵐTc-CGCG-NDP-MSH | - | 13.9 (at 30 min) | - | nih.gov |

| ¹²⁵I-(Tyr²)-NDP | - | 0.6 (at 30 min) | - | aacrjournals.org |

Cyclic α-MSH Analogs

To improve upon the in vivo performance of linear peptides, cyclic α-MSH analogs were developed. snmjournals.orgsnmjournals.org Cyclization can be achieved through various means, including disulfide bonds, lactam bridges, or metal coordination. snmjournals.orgfrontiersin.org These cyclic structures often exhibit enhanced stability and receptor affinity. snmjournals.orgsnmjournals.org

One of the pioneering cyclic analogs was ⁹⁹ᵐTc-CCMSH ([Cys³,⁴,¹⁰, D-Phe⁷]α-MSH₃₋₁₃), where the technetium radiometal is part of the cyclic structure. aacrjournals.org In comparative studies, ⁹⁹ᵐTc-CCMSH demonstrated superior tumor uptake and retention compared to linear analogs like ¹²⁵I-(Tyr²)-NDP and ⁹⁹ᵐTc-CGCG-NDP. aacrjournals.org At 4 hours post-injection, the tumor-to-blood ratio for ⁹⁹ᵐTc-CCMSH was significantly higher than that of the linear counterparts. aacrjournals.org

Lactam bridge-cyclized peptides, such as DOTA-Nle-CycMSH(hex), have also shown great promise. thno.org When labeled with ¹¹¹In, this compound exhibited a high tumor uptake of 19.4 ± 1.7 %ID/g at 2 hours post-injection, with a favorable tumor-to-kidney ratio of 2.0. thno.org Further modifications, such as the introduction of linkers, have been explored to enhance the pharmacokinetic properties of these cyclic peptides. thno.org

Table 2: Comparative In Vivo Data of Radiolabeled Cyclic vs. Linear α-MSH Analogs in Melanoma-Bearing Mice

| Radiopharmaceutical | Structure Type | Tumor Uptake (%ID/g at 4h) | Tumor-to-Blood Ratio (at 4h) | Reference |

|---|---|---|---|---|

| ⁹⁹ᵐTc-CCMSH | Cyclic | 11.32 | 39.0 | aacrjournals.org |

| ⁹⁹ᵐTc-CGCG-NDP | Linear | - | 6.3 | aacrjournals.org |

| ¹²⁵I-(Tyr²)-NDP | Linear | - | 1.8 | aacrjournals.org |

| ¹¹¹In-DOTA-Nle-CycMSH(hex) | Cyclic | 19.4 (at 2h) | - | thno.org |

Methodological Approaches in Nle4,d Phe7 α Msh Research

In Vitro Cell Culture Systems (e.g., Melanoma Cells, Microglial Cells, Astrocytes)

In vitro cell culture systems are fundamental to understanding the direct cellular and molecular effects of [Nle4,D-Phe7]-α-MSH. Melanoma cell lines, such as B16-F10 and Cloudman S91, are extensively used due to their expression of melanocortin receptors, particularly the melanocortin 1 receptor (MC1R). nih.govmdpi.com Studies with these cells have been pivotal in demonstrating the compound's potent stimulation of tyrosinase activity, a key enzyme in melanogenesis. nih.govmdpi.com For instance, research has shown that [Nle4,D-Phe7]-α-MSH is significantly more effective than the native α-MSH in stimulating tyrosinase in mouse melanoma cells. nih.gov